2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one
Description
Properties
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-9(2)13(4,5)11-8-10(3)6-7-12(11)14/h9-11H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUIPPKUPTKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C(C)(C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with 2,3-dimethylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the methyl or cyclohexane ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone
The most directly comparable compound identified is 4-(2,3-dimethylbutan-2-yl)-2-methylcyclohexanone (CAS: 938-347-3), a positional isomer where substituents are reversed: the 2,3-dimethylbutan-2-yl group occupies position 4, and the methyl group is at position 2 . Key differences include:
Structural and Reactivity Implications :
- In contrast, the isomer’s bulky group at position 4 leaves the ketone more accessible .
- Conformational Flexibility: The equatorial or axial orientation of substituents in cyclohexanone derivatives influences solubility and melting points. The target compound’s bulky group at position 2 may enforce a chair conformation with axial substituents, increasing strain compared to the isomer .
- Synthesis Challenges : The positional isomer’s synthesis as a reaction mass of diastereomers suggests divergent synthetic pathways, possibly involving kinetic vs. thermodynamic control or varying catalysts.
Other Cyclohexanone Derivatives
- 4-Methylcyclohexanone: Lacking the bulky substituent, it exhibits lower steric hindrance and higher reactivity in ketone-based reactions.
- 2-(tert-Butyl)cyclohexanone: Analogous steric effects but with a tert-butyl group, which may enhance volatility compared to the dimethylbutan-2-yl group.
Research Findings and Data Gaps
- Physicochemical Data : Melting points, boiling points, and solubility data are absent in available evidence. Predictions based on substituent positions suggest the target compound has lower solubility in polar solvents due to increased hydrophobicity.
- Biological Activity: No direct evidence links the compound to biological targets, but structurally related carboxamides (e.g., ’s T3D3913) highlight the role of cyclohexane derivatives in drug design .
Biological Activity
2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexan-1-one is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a cyclohexanone framework, which is known to exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C13H24O
- Molecular Weight : 196.33 g/mol
- CAS Number : 4736-45-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
- Receptor Modulation : The compound could interact with various receptors, altering their activity and leading to diverse biological effects.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities:
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can significantly reduce inflammation in animal models. For instance, a related compound demonstrated the ability to decrease paw edema and inflammatory markers in mice subjected to complete Freund's adjuvant (CFA) induced arthritis .
Analgesic Properties
The analgesic properties of this compound are noteworthy. In experimental setups, it has been observed to alleviate pain responses in models of acute and chronic pain. This effect is likely linked to its anti-inflammatory action.
Data Table: Biological Activities
Case Studies
- Anti-inflammatory Study : A study investigating the effects of a related compound on CFA-induced inflammation showed significant reductions in paw swelling and inflammatory cytokines such as TNF-α and NF-κB in treated mice compared to controls. This suggests a potential therapeutic application for managing inflammatory diseases .
- Analgesic Assessment : In another study, the analgesic effects were evaluated using various pain models. The compound exhibited a dose-dependent reduction in pain sensitivity, indicating its potential as an analgesic agent .
Q & A
Q. How can enantioselective synthesis control stereochemistry at the 2-(2,3-dimethylbutan-2-yl) group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
